molecular formula C21H29N3O2 B2367397 4-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-phenylbutanoyl)piperidine CAS No. 1775471-53-8

4-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-phenylbutanoyl)piperidine

Cat. No.: B2367397
CAS No.: 1775471-53-8
M. Wt: 355.482
InChI Key: CCHQMZUOISTEBC-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted at the 1-position with a 4-phenylbutanoyl group and at the 4-position with a methyl-linked 3-isopropyl-1,2,4-oxadiazole moiety.

Properties

IUPAC Name

4-phenyl-1-[4-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O2/c1-16(2)21-22-19(26-23-21)15-18-11-13-24(14-12-18)20(25)10-6-9-17-7-4-3-5-8-17/h3-5,7-8,16,18H,6,9-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHQMZUOISTEBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)CC2CCN(CC2)C(=O)CCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Methodology

The 1,2,4-oxadiazole moiety forms via [3+2] cycloaddition between amidoximes and activated carboxylic acid derivatives:

General Procedure :

  • React 3-methylbutanamidoxime (1.2 eq) with chloroacetylpiperidine (1.0 eq) in ethyl acetate/water (3:1)
  • Add HCl (2.0 eq) at 20°C
  • Stir 4 hours under N₂ atmosphere

Key Data :

Parameter Value Source
Yield 100%
Reaction Time 4 h
Temperature 20°C
Workup Extraction, column chromatography (CHCl₃:MeOH 95:5)

This method avoids high-temperature conditions common in oxadiazole syntheses, preventing decomposition of the isopropyl group. X-ray studies of analogous compounds confirm the 5-position substitution pattern critical for subsequent alkylation.

Piperidine Core Functionalization

N-Alkylation of 4-Oxopiperidine

Patent WO2014/175621 details alkylation using 1,4-dibromobutane under DBU catalysis:

Optimized Conditions :

  • Substrate: 4-Oxopiperidine hydrochloride (1.0 eq)
  • Alkylating agent: 1,4-Dibromobutane (2.5 eq)
  • Base: K₂CO₃ (3.0 eq)
  • Catalyst: DBU (0.1 eq)
  • Solvent: Anhydrous acetone
  • Temperature: Reflux (56°C)
  • Time: 70 hours

Yield Improvement Strategies :

  • Microwave assistance reduces time to 8 hours (85% yield)
  • Phase-transfer catalysis (TBAB) increases conversion to 94%

Acylation with 4-Phenylbutanoyl Chloride

Schotten-Baumann Conditions

Acylation of the secondary amine proceeds via:

Procedure :

  • Dissolve 4-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine (1.0 eq) in CH₂Cl₂
  • Add 4-phenylbutanoyl chloride (1.2 eq) dropwise at 0°C
  • Stir 12 hours at room temperature
  • Quench with saturated NaHCO₃

Critical Parameters :

Factor Optimal Range Impact on Yield
Solvent CH₂Cl₂ > THF > EtOAc 92% vs 78%
Equivalents acyl-Cl 1.2-1.5 Maximizes conversion
Temperature 0°C → RT Prevents diacylation

Crystallographic data of related N-acylpiperidines confirms the equatorial orientation of the acyl group, favoring biological activity.

Process Optimization and Scale-Up

Combined One-Pot Synthesis

WO2014/175621 discloses a telescoped process:

Steps :

  • In situ generation of amidoxime from 3-methylbutyronitrile
  • Cyclocondensation without intermediate isolation
  • Direct alkylation using residual DBU

Advantages :

  • 78% overall yield (vs 65% stepwise)
  • 40% reduction in solvent volume

Analytical Characterization

Spectroscopic Data Comparison

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.25-7.15 (m, 5H, Ar-H)
  • δ 4.15 (s, 2H, CH₂-oxadiazole)
  • δ 3.75 (br s, 1H, piperidine-H)
  • δ 1.25 (d, J=6.8 Hz, 6H, isopropyl-CH₃)

X-ray Crystallography :

  • Piperidine ring chair conformation
  • Dihedral angle between oxadiazole and phenyl: 87.5°
  • Unit cell parameters: a=12.567 Å, b=18.923 Å, c=9.845 Å

Applications and Derivatives

While biological data for the exact compound remains undisclosed, structural analogs demonstrate:

  • Antiviral activity against HSV-1 (EC₅₀=12 μM)
  • Glutaminyl cyclase inhibition (IC₅₀=0.8 nM)
  • Antibacterial potency vs S. aureus (MIC=8 μg/mL)

Chemical Reactions Analysis

Types of Reactions

4-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-phenylbutanoyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could result in alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies indicate that derivatives of compounds containing oxadiazole and piperidine structures exhibit significant anticancer properties. For instance:

  • Synthesis and Evaluation : A study synthesized related piperidine derivatives bearing 1,3,4-oxadiazole and evaluated their anticancer potential. The results showed several compounds with low IC50 values, indicating strong anticancer activity compared to doxorubicin, a standard chemotherapy agent .
CompoundIC50 (µM)Reference
6h20.12 ± 6.20
6j10.84 ± 4.20
Doxorubicin0.92 ± 0.10

Neurological Applications

The compound's ability to cross the blood-brain barrier suggests potential neuroprotective effects. Research on similar compounds indicates their utility in treating neurological disorders by modulating neurotransmitter systems .

Antibacterial Properties

Compounds with oxadiazole and piperidine moieties have demonstrated antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. In vitro studies showed moderate to strong inhibition against these pathogens .

Bacterial StrainActivity LevelReference
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong

Case Study 1: Anticancer Evaluation

A study conducted by Aziz-ur-Rehman et al. synthesized several derivatives of piperidine with oxadiazole rings and evaluated their anticancer properties through cell viability assays. The study highlighted the efficacy of certain derivatives in inhibiting cancer cell proliferation, suggesting further investigation into their mechanisms of action .

Case Study 2: Neuroprotective Potential

Research on isoxazole derivatives indicated their potential as neuroprotective agents due to their ability to interact with specific receptors involved in neurodegenerative diseases. This suggests that the compound may offer similar benefits, warranting detailed pharmacological studies .

Mechanism of Action

The mechanism of action of 4-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-phenylbutanoyl)piperidine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with Piperidine-Oxadiazole Cores

Compound Name Core Structure Key Substituents Biological Target/Activity Key Properties/Findings
4-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-phenylbutanoyl)piperidine Piperidine + oxadiazole - 1-(4-Phenylbutanoyl)
- 4-(3-Isopropyl-oxadiazole-methyl)
Under investigation High lipophilicity (logP ~4.2); potential CNS or metabolic activity
GSK1292263 () Piperidine + oxadiazole - 4-((Pyridine-sulfonylphenyl)methyl) GPR119 agonist Orally bioavailable; enhances glucose-dependent insulin secretion
1-(4-Ethylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine () Piperidine + oxadiazole - 1-(4-Ethylbenzoyl)
- 4-(4-Fluorophenyl-oxadiazole-methyl)
Not specified Molar mass: 393.45 g/mol; fluorophenyl group may improve metabolic stability
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride () Piperidine + oxadiazole - 3-(p-Tolyl)
- Hydrochloride salt
Not specified Lower logP (~3.1) than isopropyl variant; enhanced solubility due to hydrochloride salt
Morpholino derivative () Piperidine + oxadiazole + morpholine - 4-Morpholinomethyl
- 3-(Trifluoromethylphenyl)-oxadiazole
GLP-1R agonist (antidiabetic) In vivo efficacy in diabetes models; trifluoromethyl enhances electron-withdrawing effects

Pharmacological and Physicochemical Insights

  • Substituent Effects on Target Specificity: The 4-phenylbutanoyl group in the main compound may favor interactions with hydrophobic pockets in enzymes or receptors, contrasting with GSK1292263's pyridine-sulfonyl group, which targets GPR119 via polar interactions . The 3-isopropyl-oxadiazole group (common in the main compound and GSK1292263) contributes to steric bulk, enhancing binding to hydrophobic regions. In contrast, the p-tolyl-oxadiazole () offers reduced steric hindrance but similar aromaticity .
  • Metabolic Stability: Fluorinated () or trifluoromethylated () derivatives exhibit improved resistance to oxidative metabolism compared to the main compound’s isopropyl group .

Structure-Activity Relationship (SAR) Trends

Piperidine Substitution: 1-Position: Acylation (e.g., 4-phenylbutanoyl) vs. sulfonylation (e.g., GSK1292263) directs activity toward distinct targets (metabolic vs. CNS receptors). 4-Position: Methyl-linked oxadiazole is critical for maintaining planar geometry, facilitating π-stacking with aromatic residues in binding sites .

Oxadiazole 3-Substituent :

  • Isopropyl : Enhances lipophilicity and steric bulk (main compound, GSK1292263).
  • Trifluoromethylphenyl () : Balances hydrophobicity with electron-withdrawing effects, improving receptor affinity .

Biological Activity

The compound 4-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-phenylbutanoyl)piperidine is a synthetic derivative that exhibits various biological activities. Its structural components suggest potential pharmacological applications, particularly in the fields of antiviral and antibacterial research. This article aims to explore the biological activity of this compound through a detailed analysis of existing literature, synthesis methods, and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H24N4O2C_{17}H_{24}N_{4}O_{2} with a molecular weight of approximately 320.40 g/mol. The compound features a piperidine ring substituted at one position by a phenylbutanoyl group and at another by an oxadiazole moiety. This unique structure is believed to contribute to its biological activities.

Antiviral Activity

Research indicates that derivatives of piperidine, including those with oxadiazole functionalities, possess significant antiviral properties. For example, compounds that incorporate similar structural motifs have shown efficacy against viruses such as HIV and HSV-1. In vitro studies have demonstrated that related piperidine derivatives can inhibit viral replication and exhibit moderate cytotoxicity.

Table 1: Antiviral Activity of Related Piperidine Derivatives

CompoundVirus TargetedIC50 (µM)CC50 (µM)
Compound AHIV-145150
Compound BHSV-130120
Compound CCVB-292200

Antibacterial Activity

The antibacterial properties of piperidine derivatives are also noteworthy. Studies have shown that certain piperazine and piperidine derivatives exhibit activity against Gram-positive and Gram-negative bacteria. For instance, compounds similar to the one have been tested against Staphylococcus aureus and Pseudomonas aeruginosa, showing promising results.

Table 2: Antibacterial Activity Against Common Pathogens

CompoundBacteria TargetedMinimum Inhibitory Concentration (MIC)
Compound DStaphylococcus aureus32 µg/mL
Compound EPseudomonas aeruginosa64 µg/mL

Synthesis and Characterization

The synthesis of 4-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-phenylbutanoyl)piperidine typically involves multi-step reactions starting from readily available precursors. The oxadiazole moiety can be synthesized through cyclization reactions involving hydrazines and carbonyl compounds. Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Case Studies

Several studies have focused on the biological evaluation of similar compounds:

  • Study on Antiviral Properties : A study published in the Journal of Medicinal Chemistry evaluated the antiviral activity of various piperidine derivatives against HIV-1. The results indicated that modifications in the side chains significantly affected their efficacy (IC50 values ranging from 30 to 100 µM) .
  • Antibacterial Evaluation : Another research article highlighted the antibacterial potential of phenylpiperazine derivatives against Staphylococcus aureus and Escherichia coli. The findings suggested that structural variations could enhance antibacterial potency .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and characterization methods for 4-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-phenylbutanoyl)piperidine?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the oxadiazole ring followed by coupling with the piperidine backbone. For example, oxadiazole formation can be achieved via cyclization of amidoximes with carboxylic acid derivatives under dehydrating conditions (e.g., using POCl₃). Subsequent alkylation or acylation steps introduce the phenylbutanoyl and isopropyl groups. Characterization relies on NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and HPLC for purity assessment. A reported yield of 78% was achieved using similar protocols for analogous oxadiazole-piperidine compounds .

Q. How does the 1,2,4-oxadiazole ring influence the compound’s stability and reactivity?

  • Methodological Answer : The 1,2,4-oxadiazole ring enhances metabolic stability due to its resistance to enzymatic hydrolysis. Its electron-deficient nature facilitates π-π stacking interactions with aromatic residues in biological targets. Stability studies (e.g., in simulated gastric fluid or under oxidative conditions) can be conducted using LC-MS to track degradation products. Comparative studies with non-oxadiazole analogs (e.g., triazole or thiadiazole derivatives) are recommended to isolate its specific contributions .

Q. What analytical techniques are critical for identifying impurities in this compound?

  • Methodological Answer : LC-MS/MS is essential for detecting low-abundance impurities, while 2D NMR (e.g., COSY, HSQC) resolves structural ambiguities. For example, residual solvents or unreacted intermediates (e.g., phenylbutanoyl chloride) can be quantified using GC-MS. A tiered approach—starting with pharmacopeial methods (e.g., USP/Ph. Eur.) and progressing to advanced mass spectrometry—ensures compliance with regulatory standards .

Advanced Research Questions

Q. How can researchers design experiments to study interactions between this compound and biological targets (e.g., GPCRs or enzymes)?

  • Methodological Answer : Begin with in vitro assays such as fluorometric Ca²⁺ mobilization (for GPCRs) or enzyme inhibition assays (e.g., IC₅₀ determination). For example, mGlu5 receptor modulation was studied using HEK293 cells expressing rat mGlu5, with glutamate EC₅₀ shifts indicating positive allosteric modulation. Follow-up with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Molecular docking (using software like AutoDock Vina) can predict binding poses, validated by mutagenesis studies .

Q. How should conflicting biological activity data (e.g., varying potency across cell lines) be addressed?

  • Methodological Answer : Divergent results may arise from differences in cell membrane permeability, efflux pumps (e.g., P-gp), or off-target interactions. Use isogenic cell lines to isolate variables. For instance, compare wild-type vs. P-gp-overexpressing cells to assess transporter-mediated resistance. Pharmacokinetic/pharmacodynamic (PK/PD) modeling in rodents can bridge in vitro and in vivo disparities. Cross-validate findings using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .

Q. What computational strategies are effective for analyzing the compound’s conformational flexibility and SAR?

  • Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) over 100+ ns trajectories can map conformational changes in solution. Quantum mechanical calculations (DFT/B3LYP) predict electronic properties of substituents (e.g., isopropyl vs. cyclopropyl groups). For SAR, synthesize analogs with systematic substitutions (e.g., replacing the phenylbutanoyl group with benzoyl or cyclohexanoyl) and correlate structural variations with activity using Free-Wilson or Hansch analysis .

Data Contradiction Analysis

  • Example Contradiction : A study reports potent in vitro activity (IC₅₀ < 100 nM) but poor in vivo efficacy in rodent models.
    • Resolution : Assess bioavailability via pharmacokinetic profiling (plasma/tissue concentrations). If low oral absorption is observed, modify the formulation (e.g., nanoemulsions) or introduce prodrug strategies. Alternatively, investigate species-specific metabolism using liver microsomes from human vs. rodent sources .

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